Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate

Synthetic Chemistry Heterocycle Synthesis Process Chemistry

Procure Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate (CAS 13801-51-9), the definitive 1,5-naphthyridine scaffold for orexin-1 receptor antagonist synthesis. Its unique 3-ethyl ester enables efficient two-step hydrolysis/derivatization superior to direct acid routes. Free of the antibacterial confounding effects intrinsic to 1,8-naphthyridines like nalidixic acid, ensuring clean probe development. Also serves as a bidentate ligand for coordination chemistry. Why settle for generic analogs when this validated precursor guarantees synthetic precision and biological selectivity?

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 13801-51-9
Cat. No. B081111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate
CAS13801-51-9
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)N=CC=C2
InChIInChI=1S/C11H10N2O3/c1-2-16-11(15)7-6-13-8-4-3-5-12-9(8)10(7)14/h3-6H,2H2,1H3,(H,13,14)
InChIKeyGVNBUTFPNJRLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate (CAS 13801-51-9): A Differentiated Scaffold for 1,5-Naphthyridine-Based Research


Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate (CAS 13801-51-9) is a bicyclic heteroaromatic compound belonging to the 1,5-naphthyridine family, featuring a hydroxyl group at the 4-position and an ethyl ester at the 3-position . This specific substitution pattern distinguishes it from the more common 1,8-naphthyridine core found in clinical antibacterials like nalidixic acid and enoxacin. Its established role as a key synthetic intermediate in the preparation of orexin-1 receptor antagonists [1] and other bioactive molecules positions it as a specialized scaffold rather than a generic naphthyridine derivative.

Why a Generic 1,5-Naphthyridine or 1,8-Naphthyridine Scaffold Cannot Substitute for Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate


Substituting this specific compound with a generic 1,5-naphthyridine or the more clinically prevalent 1,8-naphthyridine (e.g., nalidixic acid) ignores critical differences in regiochemistry and substitution pattern that dictate synthetic utility and biological target engagement. The 1,5-naphthyridine core, with nitrogen atoms at positions 1 and 5, offers a distinct electronic environment and hydrogen-bonding network compared to the 1,8-isomer [1]. Furthermore, the combination of a 4-hydroxyl and a 3-ethyl ester moiety creates a unique reactive center that enables specific synthetic transformations—such as decarboxylation or amidation—that are not accessible with other analogs [2]. Using an alternative scaffold risks altering the compound's reactivity, ligand-binding properties, or its validated role as a precursor in established synthetic pathways. The quantitative evidence below details precisely where these differences manifest.

Quantitative Differentiation of Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate: Head-to-Head Comparisons and Evidence-Based Advantages


Divergent Synthetic Yield in the Preparation of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

The target compound is the direct and preferred precursor for the key intermediate 4-hydroxy-1,5-naphthyridine-3-carboxylic acid via a simple base hydrolysis. This route is well-established with a documented procedure [1]. In contrast, alternative syntheses of the acid, such as direct cyclization using diethyl ethoxymethylenemalonate, are known to be less efficient and often require more forcing conditions [2]. The use of the ethyl ester provides a higher-yielding and more controlled path to this versatile building block.

Synthetic Chemistry Heterocycle Synthesis Process Chemistry

Validated Precursor for Orexin-1 Receptor Antagonists

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate is the documented starting material in a published synthetic route for a series of orexin-1 receptor antagonists (e.g., SB-334867A), where it is converted to the corresponding carboxylic acid and subsequently decarboxylated [1]. A structurally similar 1,8-naphthyridine or a non-esterified 4-hydroxy-1,5-naphthyridine analog would not be suitable for this specific sequence without significant synthetic redesign, as the ester group is critical for the initial hydrolysis step. The biological activity of the final antagonist (SB-334867A, Ki = 40 nM at hOX1R) underscores the utility of this specific scaffold in a therapeutically relevant pathway.

Medicinal Chemistry Neuroscience Receptor Pharmacology

Differentiated Physicochemical Properties vs. 1,8-Naphthyridine Analogs

The 1,5-naphthyridine core of the target compound imparts distinct physicochemical properties compared to the 1,8-naphthyridine core found in drugs like nalidixic acid and enoxacin. While direct experimental data for the target compound is limited, the class-level inference is strong: 1,5-naphthyridines are known to have different hydrogen-bonding capacities and electronic distributions, which influence solubility, permeability, and target binding [1]. The ethyl ester further increases lipophilicity (cLogP) compared to the free acid, affecting its behavior in biological assays and as a synthetic building block. Nalidixic acid, in contrast, is a free carboxylic acid with a 1,8-core, leading to significantly different pharmacokinetic and synthetic profiles [2].

Physical Chemistry Medicinal Chemistry ADME Properties

Lack of Direct Antibacterial Activity: A Critical Differentiator for Non-Antimicrobial Applications

Crucially, and in stark contrast to many naphthyridine derivatives like nalidixic acid (MICs typically 4-16 µg/mL against Enterobacteriaceae [1]) and enoxacin (MIC90 ≤ 2 mg/L for Enterobacteriaceae [2]), the target compound and its direct 4-hydroxy-1,5-naphthyridine-3-carboxylic acid analog are not reported to possess intrinsic, broad-spectrum antibacterial activity. While some 1,5-naphthyridine derivatives show activity [3], this specific scaffold appears inactive as a direct antibacterial. This lack of activity is a verifiable differentiator. For research where antimicrobial activity is a confounding variable—such as studies on bacterial genetics, plasmid curing, or eukaryotic cell culture—this compound provides a 'silent' scaffold that will not inadvertently affect microbial growth.

Antimicrobial Resistance Chemical Biology Target Validation

Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate: Best Research and Industrial Application Scenarios Based on Verified Differentiation


Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid for Use as a Building Block

This is the primary application supported by direct evidence. Researchers requiring the carboxylic acid derivative for further derivatization (e.g., amide coupling, decarboxylation) should procure the ethyl ester for a high-yielding, two-step sequence (hydrolysis then transformation) [1]. This route is superior to direct syntheses of the acid, which are often less efficient [2].

Medicinal Chemistry Campaigns Targeting Orexin Receptors or Related GPCRs

The compound is a validated and published precursor for the synthesis of orexin-1 receptor antagonists [1]. Research groups working on orexin receptor pharmacology, sleep disorders, or addiction will find this compound to be an essential, pathway-specific starting material. Using an alternative scaffold would require significant, and potentially unsuccessful, synthetic re-optimization.

Chemical Biology Studies Requiring a 'Silent' Naphthyridine Scaffold

For experiments where antimicrobial activity is an unwanted variable, this compound's lack of reported direct antibacterial activity is a significant advantage [1]. It can serve as a core scaffold for the development of probes, affinity labels, or tools for studying bacterial systems without the confounding effects seen with active analogs like nalidixic acid [2] or enoxacin .

Development of Novel Metal Complexes and Catalysts

The 1,5-naphthyridine core, particularly with the 4-hydroxyl and 3-ester groups, provides a unique bidentate or tridentate ligand environment for metal coordination [1]. This is a structurally distinct alternative to the more common 1,8-naphthyridine ligands. The resulting complexes may exhibit different catalytic properties or stabilities, making the compound a valuable building block in inorganic and materials chemistry.

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